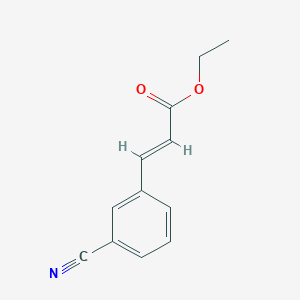

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate

Overview

Description

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.225. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds such as 3-cyanophenyl isocyanate have been used as starting reagents for the synthesis of various compounds .

Mode of Action

For instance, 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid has been studied for its optoelectronic properties .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another study reported the use of Rh-catalyzed asymmetric hydrogenation for the efficient and enantioselective synthesis of γ-lactams and γ-amino acids .

Result of Action

Similar compounds have been used in the development of dye-sensitized solar cells (dssc) due to their optoelectronic properties .

Action Environment

It’s known that environmental factors can significantly impact the performance of similar compounds used in applications like dssc .

Biological Activity

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, a compound with notable structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group attached to a phenyl ring, which influences its reactivity and interaction with biological targets. The compound can be synthesized through various methods, including the Gewald reaction and other condensation techniques involving active methylene compounds. Its molecular formula is , and it has distinct physical properties that facilitate its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The cyano group acts as an electrophile, allowing for covalent bond formation with nucleophilic sites on target molecules. This interaction can modulate enzyme activity or receptor function, leading to significant biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways associated with cancer progression and inflammation.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Anticancer Activity : Studies suggest that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.

- Antimicrobial Effects : It has demonstrated activity against various pathogens, indicating potential use in treating infectious diseases.

- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of inflammatory mediators.

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on breast cancer cell lines revealed significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The findings suggest that further development could lead to effective cancer therapeutics.

Case Study 2: Antimicrobial Evaluation

In vitro tests showed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead for developing new antibiotics.

Data Table: Biological Activities Summary

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Induction of apoptosis |

| Antimicrobial | Moderate | Inhibition of bacterial growth |

| Anti-inflammatory | Moderate | Modulation of inflammatory mediators |

Properties

IUPAC Name |

ethyl (E)-3-(3-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-8H,2H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHOZJMCISWKHW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.